1-(4-Ethylphenyl)-3-[(tetrahydrofuran-2-ylmethyl)amino]pyrrolidine-2,5-dione
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Overview
Description
1-(4-ethylphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]dihydro-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that combines a pyrrole ring with an ethylphenyl group and a tetrahydrofuranylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrrole ring or the ethylphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(4-ethylphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-aminoethyl)-1H-pyrrole-2,5-dione: This compound shares the pyrrole-2,5-dione core but has different substituents.
1-(2-aminophenyl)-1H-pyrrole-2,5-dione: Another similar compound with an aminophenyl group instead of the ethylphenyl group.
Uniqueness
1-(4-ethylphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]dihydro-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H22N2O3 |
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Molecular Weight |
302.37 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3-(oxolan-2-ylmethylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H22N2O3/c1-2-12-5-7-13(8-6-12)19-16(20)10-15(17(19)21)18-11-14-4-3-9-22-14/h5-8,14-15,18H,2-4,9-11H2,1H3 |
InChI Key |
RWJBRJUSOVCSJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CCCO3 |
Origin of Product |
United States |
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